Manganese bromide

説明

Significance of Manganese Bromide in Modern Inorganic and Materials Chemistry Research

This compound is a cornerstone compound in modern inorganic and materials chemistry due to its multifaceted applications. It is extensively used as a precursor for the synthesis of a wide array of other manganese compounds and coordination complexes. samaterials.comchemiis.com Its role as a catalyst is significant in various organic reactions, including the bromination of aromatic compounds and Friedel-Crafts alkylation. chemiis.comalfachemic.com

In materials science, this compound is instrumental in the development of advanced materials with unique properties. chemimpex.com It is investigated for its potential in electronic and magnetic materials, leveraging the paramagnetic nature of the manganese ion. samaterials.com Furthermore, its application extends to the burgeoning field of energy storage, where it is utilized as an electrolyte in batteries, contributing to enhanced energy storage capabilities. chemimpex.com The compound is also a key component in the synthesis of luminescent materials, particularly organic-inorganic hybrid perovskites, which have shown great promise in optoelectronic devices like LEDs and photodetectors. mdpi.com

Historical Trajectories of Academic Inquiry into this compound Compounds

Academic interest in this compound and its derivatives has evolved significantly over time, reflecting broader trends in chemical research. Early studies likely focused on its fundamental synthesis and basic properties. A notable investigation into the crystal structure of manganese(II) bromide dihydrate (MnBr₂·2H₂O) was conducted in the late 1960s, revealing the polymeric chains of metal and bromine atoms. aip.org

The latter half of the 20th century and the early 21st century saw an expansion of research into its catalytic properties. For instance, its use in conjunction with cobalt and bromide salts for the oxidation of p-xylene (B151628) has been a subject of commercial and academic interest. researchgate.net

More recently, research has pivoted towards its application in advanced materials. Studies from the 2010s and onward have increasingly focused on this compound-based organic-inorganic hybrids for their luminescent properties and potential in optoelectronics. mdpi.comrsc.org Research published in the early 2020s highlights its role in developing highly efficient green-light-emitting diodes and materials with reversible luminescence. mdpi.comrsc.orgacs.org Concurrently, its application in energy storage, particularly in flow batteries, has gained considerable traction, with studies exploring its potential to enhance energy density and cycle life. nih.govresearchgate.net

Scope and Interdisciplinary Relevance in Current Research Paradigms

The interdisciplinary relevance of this compound is extensive, bridging inorganic chemistry, materials science, organic synthesis, and applied physics.

Catalysis: this compound and its derivatives, like pentacarbonyl this compound, are used as catalysts in organic synthesis, contributing to more efficient and environmentally friendly chemical processes. alfachemic.comdicp.ac.cn This has implications for the pharmaceutical and fine chemical industries. chemiis.com

Optoelectronics: The development of this compound-based organic-inorganic hybrid materials has opened new avenues in the field of optoelectronics. mdpi.com These materials are being explored for use in highly efficient and stable light-emitting diodes (LEDs) and photodetectors, offering a less toxic alternative to lead-based perovskites. mdpi.com

Energy Storage: In the quest for better energy storage solutions, this compound is being investigated as a component in electrolytes for batteries, including high-energy-density flow batteries. chemimpex.comnih.govrsc.org This research is critical for the advancement of renewable energy technologies and electric vehicles. datahorizzonresearch.com

Magnetic Materials: The paramagnetic properties of manganese make its bromide salt a subject of interest in the study and synthesis of magnetic materials, which are fundamental to data storage and spintronic devices. samaterials.comchemimpex.com

Scintillators for X-ray Imaging: Recent research has demonstrated the potential of this compound complexes as scintillators for high-resolution X-ray imaging, highlighting its application in medical diagnostics and security screening. acs.orgfigshare.com

Interactive Data Tables

Physical and Chemical Properties of Manganese(II) Bromide

| Property | Value |

| Chemical Formula | MnBr₂ |

| Molecular Weight | 214.75 g/mol samaterials.com |

| Appearance | Pale pink to red-brown crystalline powder samaterials.com |

| Density | 4.385 g/cm³ samaterials.com |

| Melting Point | 698 °C samaterials.com |

| Boiling Point | 1027 °C samaterials.com |

| Solubility | Soluble in water samaterials.com |

Crystal Structure of Anhydrous Manganese(II) Bromide

| Crystal System | Space Group | Lattice Parameters |

| Cubic | Fd-3m | a = 10.96 Å, b = 10.96 Å, c = 10.96 Å, α = 90°, β = 90°, γ = 90° materialsproject.org |

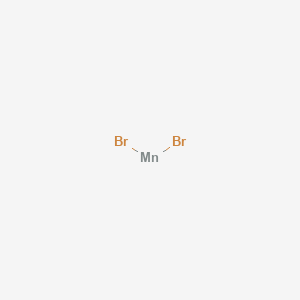

Structure

2D Structure

特性

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Techniques for Manganese Bromide Compounds

Controlled Synthesis of Manganese(II) Bromide

The controlled synthesis of Manganese(II) bromide (MnBr₂) is fundamental to its application in various fields. The morphology, crystal structure, and purity of the final product are highly dependent on the synthetic route chosen.

Solvent-Based Precipitation and Crystallization Methods

Solvent-based methods are common for producing high-purity crystalline manganese bromide compounds. These techniques rely on the differential solubility of precursors and products in various solvents to drive precipitation and crystallization.

A notable technique is antisolvent precipitation, which allows for the rapid formation of crystalline materials. For instance, green-emitting perovskite-inspired manganese halides like Cs₃MnBr₅ can be synthesized through this method. acs.org In a typical process, cesium bromide (CsBr) and this compound (MnBr₂) are dissolved in a polar solvent like N,N-dimethylformamide (DMF) at an elevated temperature. acs.org This solution is then rapidly injected into a large volume of a less polar antisolvent, such as chloroform (B151607), causing the spontaneous precipitation of green-emitting crystals. acs.org A subsequent addition of another solvent like acetone (B3395972) can be used to complete the process before the product is isolated via centrifugation. acs.org

Slow evaporation is another effective solvent-based method for growing large, high-quality single crystals. This technique involves dissolving the this compound precursor and an organic salt in a suitable solvent and allowing the solvent to evaporate slowly over time. For example, a zero-dimensional organic-inorganic hybrid single crystal, (C₂H₁₀N₂)₂MnBr₄·2Br, was synthesized by dissolving the precursors and allowing for slow evaporation at 75°C. epa.gov This gradual process facilitates the orderly arrangement of ions into a well-defined crystal lattice. epa.gov

| Method | Precursors | Solvents | Key Process | Resulting Product |

| Antisolvent Precipitation | CsBr, MnBr₂ | DMF (solvent), Chloroform & Acetone (antisolvents) | Rapid injection of precursor solution into an antisolvent. acs.org | Cs₃MnBr₅ green-emitting crystals. acs.org |

| Slow Evaporation | This compound, Ethylenediamine bromide | Not specified | Slow evaporation of solvent at a constant temperature (75°C). epa.gov | (C₂H₁₀N₂)₂MnBr₄·2Br single crystals. epa.gov |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis, typically performed via ball milling, offers a solvent-free, rapid, and environmentally friendly alternative to traditional solution-based methods. This high-energy milling process can induce chemical reactions and phase transformations in the solid state.

This approach is particularly effective for producing organic-inorganic hybrid manganese bromides. For example, luminescent materials such as (R-PEA)₂MnBr₄ and (S-PEA)₂MnBr₄ were successfully synthesized by reacting this compound directly with (R)-(+)-1-phenylethylammonium bromide or (S)-(−)-1-phenylethylammonium bromide in a solvent-free mechanochemical process. acs.org Similarly, positional isomers of aminomethylpyridine have been used to create green- and red-emitting manganese bromides through mechanochemical procedures. acs.org

Furthermore, mechanochemistry facilitates the generation of arylmanganese nucleophiles from unactivated manganese metal and aryl halides without requiring complex pre-activation steps. nih.gov The mechanical energy from ball milling is sufficient to activate the commercial manganese metal, enabling its direct insertion into carbon-halogen bonds. nih.gov

Microwave-Assisted Synthesis Strategies for Nanocrystals

Microwave-assisted (MW-AT) synthesis has emerged as a powerful technique for producing this compound nanocrystals (NCs) due to its advantages of rapid, uniform heating and lower energy consumption compared to conventional heating methods. nih.govbose.res.in This rapid energy input facilitates the nucleation and growth of high-quality nanocrystals. nih.gov

The MW-AT strategy has been successfully developed for the phase-engineered synthesis of all-inorganic cesium this compound perovskite NCs. By altering the concentration of MnBr₂ during the microwave synthesis, a phase transition can be triggered, yielding materials with tunable blue, green, and red emissions. rsc.orgrsc.org For example, the synthesis can be tuned to produce Mn²⁺:CsBr (blue emission), zero-dimensional (0D) Cs₃MnBr₅ NCs (green emission), or one-dimensional (1D) CsMnBr₃ NCs (red emission). rsc.orgrsc.org

A typical microwave-assisted synthesis involves placing precursors such as MnBr₂, oleic acid (OA), and oleylamine (B85491) (OAm) in a microwave tube with a high-boiling point solvent like 1-octadecene (B91540) (ODE). rsc.org A cesium source, such as a Cs-oleate solution, is then added, and the mixture is subjected to controlled microwave irradiation in a reactor to achieve the desired nanocrystal phase. rsc.org

| Product Phase | Emission Color | Precursors | Synthesis Details |

| Mn²⁺:CsBr | Blue | MnBr₂, Cs-oleate, ODE, OA, OAm | Low MnBr₂ concentration in a microwave reactor. rsc.orgrsc.org |

| 0D Cs₃MnBr₅ NCs | Green | MnBr₂, Cs-oleate, ODE, OA, OAm | Intermediate MnBr₂ concentration triggers phase transition. rsc.orgrsc.org |

| 1D CsMnBr₃ NCs | Red | MnBr₂, Cs-oleate, ODE, OA, OAm | High MnBr₂ concentration favors this phase. rsc.orgrsc.org |

Synthesis of Organometallic this compound Complexes

Organometallic this compound complexes are a significant class of compounds, with manganese pentacarbonyl bromide being a key example. Manganese(II) bromide also serves as a crucial precursor for creating a diverse range of organic-inorganic hybrid materials with unique optoelectronic properties.

Preparation of Manganese Pentacarbonyl Bromide

Manganese pentacarbonyl bromide (BrMn(CO)₅) is a bright orange, solid organomanganese compound. wikipedia.org The primary and most direct method for its preparation involves the treatment of dimanganese decacarbonyl (Mn₂(CO)₁₀) with elemental bromine. wikipedia.org

The reaction proceeds as follows: Mn₂(CO)₁₀ + Br₂ → 2 BrMn(CO)₅ wikipedia.org

This compound is an important precursor for the synthesis of other manganese complexes. wikipedia.orgsigmaaldrich.comsigmaaldrich.com For instance, it can undergo substitution reactions where one or more carbonyl (CO) ligands are replaced by other donor ligands. wikipedia.org It is also a precursor to manganese tricarbonyl transfer agents and arene complexes of the type [(η⁶-arene)Mn(CO)₃]⁺. wikipedia.org Another synthetic route involves the reaction of sodium pentacarbonylmanganate with bromo-substituted acyl halides, which can also yield BrMn(CO)₅ as a product alongside ketene. cdnsciencepub.com

Synthesis of Manganese(II) Bromide-Based Organic-Inorganic Hybrid Materials

Manganese(II) bromide is a versatile precursor for synthesizing a wide array of zero-dimensional (0D) organic-inorganic hybrid materials. mdpi.com These materials typically consist of an anionic this compound core, most commonly the tetrahedral [MnBr₄]²⁻ unit, and an organic cation that balances the charge and directs the crystal structure. epa.govmdpi.comrsc.org The choice of the organic component is crucial as it significantly influences the resulting material's structural and photoluminescent properties. acs.org

These hybrids are often synthesized through straightforward solution-based methods like slow evaporation or via solvent-free mechanochemical routes. epa.govacs.org Research has demonstrated the synthesis of numerous such compounds with notable properties:

(TBA)₂MnBr₄ : Using the tetrabutylammonium (B224687) (TBA⁺) cation, single crystals with strong green emission (518 nm) and a high photoluminescence quantum yield (PLQY) of 84.98% have been synthesized. mdpi.com

[TEMA]₂MnBr₄ : This compound, incorporating the triethylmethylammonium (TEMA⁺) cation, forms single crystals that exhibit reversible phase transitions and a high PLQY of 80.78%. rsc.org

(C₂H₁₀N₂)₂MnBr₄·2Br : Formed with ethylenediammonium cations, this hybrid crystallizes into a zero-dimensional structure with a strong fluorescence at 537 nm. epa.gov

(R/S-PEA)₂MnBr₄ : Reacting MnBr₂ with (R/S)-(+)-1-phenylethylammonium bromide via a mechanochemical process yields these chiral hybrids, which are luminescent stimuli-responsive materials. acs.org

[(C₆H₉N₂)₂MnBr₄] : Using 4-amino-3-methylpyridinium as the cation results in a hybrid with a tetrahedral manganese unit that emits green photoluminescence at 527 nm. acs.org

The general synthetic strategy involves reacting a stoichiometric amount of MnBr₂ with the corresponding organic ammonium (B1175870) bromide salt. acs.orgmdpi.com

| Organic Cation | Resulting Hybrid Formula | Synthesis Method | Key Finding |

| Tetrabutylammonium (TBA⁺) | (TBA)₂MnBr₄ | Solution-based single crystal growth. mdpi.com | Strong green emission (518 nm) with 84.98% PLQY. mdpi.com |

| Triethylmethylammonium (TEMA⁺) | [TEMA]₂MnBr₄ | Single crystal synthesis. rsc.org | Reversible phase transition and 80.78% PLQY. rsc.org |

| Ethylenediammonium | (C₂H₁₀N₂)₂MnBr₄·2Br | Slow evaporation at 75°C. epa.gov | Strong fluorescence at 537 nm. epa.gov |

| (R/S)-1-phenylethylammonium (PEA⁺) | (R/S-PEA)₂MnBr₄ | Solvent-free mechanochemical synthesis. acs.org | Luminescent stimuli-responsive material. acs.org |

| 4-amino-3-methylpyridinium | [(C₆H₉N₂)₂MnBr₄] | Slow evaporation or mechanosynthesis. acs.org | Green photoluminescence at 527 nm. acs.org |

Synthesis of Supramolecular this compound Coordination Compounds

The synthesis of supramolecular this compound coordination compounds involves the self-assembly of manganese(II) ions with specifically designed organic ligands. The final architecture of these compounds is highly dependent on factors such as the nature of the ligand and the counter-ions present in the reaction mixture. rsc.org

One notable synthetic approach involves the reaction of manganese(II) bromide (MnBr₂) with a hybrid pyrazine-bipyridine ligand. In a 1:1 metal-to-ligand molar ratio in a nitromethane (B149229) solution at room temperature, the self-assembly process leads to the formation of a mononuclear complex, [MnL₂]Br₂. rsc.org This demonstrates how the bromide counter-ion, in conjunction with the specific ligand, directs the assembly towards a particular supramolecular structure. The reaction of the same ligand with other manganese salts, such as those containing nitrate (B79036) or perchlorate (B79767) anions, results in different architectures, specifically a binuclear "baguette" complex and a tetranuclear grid-type complex, respectively. rsc.org

Another significant strategy for creating supramolecular this compound structures is the use of pyridine (B92270) N-oxide and its derivatives as ligands. Four distinct dimeric manganese(II) bromide coordination complexes have been successfully prepared using pyridine N-oxide (PNO), 2-methylpyridine (B31789) N-oxide (2MePNO), 3-methylpyridine (B133936) N-oxide (3MePNO), and 4-methylpyridine (B42270) N-oxide (4MePNO). researchgate.net In these compounds, the manganese(II) centers are typically bridged by the oxygen atoms of the pyridine N-oxide ligands. researchgate.net The resulting complexes exhibit pseudo-octahedral six-coordinate manganese(II) centers. researchgate.net The general structure involves two manganese atoms, two bromide ions, and coordinating ligand and solvent molecules (water or methanol). researchgate.net For instance, the complexes formed with PNO, 3MePNO, and 4MePNO feature each manganese atom ligated by two bromide ions, the oxygen atoms of two PNO ligands, and one solvent molecule. researchgate.net

The table below summarizes the key features of these synthesized supramolecular compounds.

| Ligand Used | Manganese Salt | Resulting Complex Type | Key Structural Feature | Reference |

| Hybrid pyrazine–bipyridine | MnBr₂ | Mononuclear | Self-assembly into [MnL₂]Br₂ | rsc.org |

| Pyridine N-oxide (PNO) | MnBr₂ | Dimeric | Oxygen-bridged Mn(II) centers | researchgate.net |

| 3-methylpyridine N-oxide | MnBr₂ | Dimeric | Oxygen-bridged Mn(II) centers | researchgate.net |

| 4-methylpyridine N-oxide | MnBr₂ | Dimeric | Oxygen-bridged Mn(II) centers | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk These principles are increasingly being applied to the synthesis of inorganic compounds, including this compound, to enhance sustainability, energy efficiency, and safety. nih.gov Key principles include waste prevention, maximizing atom economy, using safer solvents and reagents, improving energy efficiency, and employing catalysis. nih.govscispace.com

A significant application of green chemistry in this area is the use of solventless reactions. The investigation of reactions involving manganese carbonyl complexes provides a clear example. The substitution reaction of bromidotetracarbonyl(triphenylphosphine)manganese(I) (Mn(CO)₄(PPh₃)Br) with triphenylphosphine (B44618) (PPh₃) to produce Mn(CO)₃(PPh₃)₂Br and carbon monoxide has been studied under solvent-free conditions. wits.ac.za The reaction was conducted with the neat (undiluted) reagents and also within a potassium bromide (KBr) matrix, eliminating the need for traditional, often hazardous, organic solvents like chloroform or 1,1,2,2-tetrachloroethane (B165197) (TCE). wits.ac.za Such solventless methods not only prevent pollution associated with solvent use but can also lead to different reaction kinetics and potentially more efficient processes. wits.ac.za

Another green chemistry principle relevant to this compound synthesis is the focus on energy efficiency, often achieved through low-temperature synthesis routes. The preparation of manganese(II)-doped inorganic halides for applications in luminescent materials highlights this approach. acs.org These materials can be synthesized via facile low-temperature methods, such as heating the constituent metal bromides in a sealed ampule to their melting point (e.g., 326–347 °C), which is significantly more energy-efficient than the high-temperature processes (1000–1500 °C) required for oxide-based phosphors. acs.org This approach reduces energy consumption and aligns with the green chemistry goal of avoiding high temperatures and pressures. nih.gov

The application of these principles demonstrates a shift towards more environmentally responsible synthetic methodologies for this compound and its derivatives.

Advanced Characterization Techniques for Manganese Bromide Compounds

Spectroscopic Analysis

Spectroscopy is a cornerstone for investigating the diverse properties of manganese bromide compounds, from the electronic transitions that govern their optical behavior to the vibrational modes that define their molecular structure.

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to identify this compound complexes in solution and to evaluate their stability. The absorption spectra reveal electronic transitions within the molecule, which are sensitive to the coordination environment and oxidation state of the manganese center.

Studies have shown that manganese(II) bromide can form various complexes in solution, such as Mn(II)Brn, and their presence can be identified using UV-Vis spectroscopy. nih.govacs.org For instance, in acetic acid, the formation of different bromomanganese(II) complexes has been monitored spectrophotometrically. acs.org The stability of these complexes is crucial in catalytic cycles, where they can influence reaction kinetics. The oxidation of bromide by cobalt(III) acetate (B1210297), for example, is inhibited by the presence of Mn(OAc)₂, which sequesters bromide by forming stable complexes. nih.govacs.org

The stability of this compound compounds can also be assessed under various conditions, such as in different solvents or upon exposure to light. mdpi.com For example, the stability of certain manganese(I) carbonyl bromide complexes has been monitored in both non-coordinating (dichloromethane) and coordinating (acetonitrile) solvents, with UV-Vis spectra indicating whether ligand exchange or oxidation of the metal center occurs. mdpi.com Furthermore, illumination with UV or visible light can induce photochemical changes in this compound complexes, such as the one-electron reduction of a tetranuclear oxo-Mn(IV) cluster, which can be tracked by changes in its absorption spectrum. nih.gov The choice of solvent can also significantly impact stability; the formation constants of bromomanganese(II) complexes are observed to decrease with increasing water content in acetic acid solutions. acs.org

| Compound/System | Technique | Key Findings | Reference |

|---|---|---|---|

| Mn(II)Brn complexes in acetic acid | UV-Visible Spectroscopy | Identification of Mn(II)Brn complexes and determination of their stability constants. nih.govacs.org | nih.govacs.org |

| [Mn(4)O(6)(bpea)(4)]Br(4) | UV-Visible Spectroscopy | Monitored light-induced one-electron reduction of the Mn(IV) cluster. nih.gov | nih.gov |

| Manganese(I) carbonyl bromide complexes | UV-Visible Spectroscopy | Assessed stability and ligand exchange in dichloromethane (B109758) and acetonitrile. mdpi.com | mdpi.com |

Photoluminescence (PL) spectroscopy is a critical tool for characterizing the emissive properties of this compound compounds, which are of great interest for applications in solid-state lighting and X-ray scintillators. mdpi.commdpi.com These compounds often exhibit efficient luminescence, with the emission color being highly dependent on the coordination geometry of the Mn²⁺ ion.

Typically, tetrahedrally coordinated Mn²⁺ in [MnBr₄]²⁻ units results in strong green emission, while octahedrally coordinated Mn²⁺ in [MnBr₆]⁴⁻ chains produces red emission. mdpi.comacs.org This principle is clearly demonstrated in all-inorganic cesium manganese bromides. Cs₃MnBr₅, which contains isolated [MnBr₄]²⁻ tetrahedra, shows a bright green emission centered at 522 nm with a high photoluminescence quantum yield (PLQY) of 82 ± 5%. mdpi.comnih.gov In contrast, CsMnBr₃, with its structure of shared [MnBr₆]⁴⁻ octahedra, displays a red emission at 655 nm. mdpi.comnih.gov

Organic-inorganic hybrid manganese bromides also exhibit remarkable PL properties. For example, (TBA)₂MnBr₄ single crystals show a strong green emission peak at 518 nm with a narrow full width at half maximum (FWHM) of about 50 nm and a high PLQY of 84.98%. mdpi.com Similarly, (TMPEA)₂MnBr₄ films exhibit a narrow-band green emission at 521 nm with an FWHM of 48 nm. rsc.org Some compounds, like (S-PEA)₂MnBr₄, have achieved near-unity PLQY (98.6%) and exhibit reversible luminescence switching between green-emitting tetrahedral and red-emitting octahedral manganese(II) species. acs.org The introduction of bulky organic cations can spatially isolate the [MnBr₄]²⁻ tetrahedra, which suppresses concentration quenching and leads to high PLQY values, such as ~63.8% for (C₃₈H₃₄P₂)MnBr₄. researchgate.net

| Compound | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Mn²⁺ Coordination | Reference |

|---|---|---|---|---|---|

| (S-PEA)₂MnBr₄ (Green phase) | 526 | 52 | 98.6 | Tetrahedral | acs.org |

| (R-PEA)₂MnBr₄ (Red phase) | 648 | 101 | 79.9 | Octahedral | acs.org |

| (TBA)₂MnBr₄ | 518 | ~50 | 84.98 | Tetrahedral | mdpi.com |

| Cs₃MnBr₅ | 522 | N/A | 82 ± 5 | Tetrahedral | mdpi.comnih.gov |

| CsMnBr₃ | 655 | N/A | 11 | Octahedral | mdpi.com |

| (TMPEA)₂MnBr₄ | 521 | 48 | N/A | Tetrahedral | rsc.org |

| (C₃₈H₃₄P₂)MnBr₄ | N/A | N/A | ~63.8 | Tetrahedral | researchgate.net |

Infrared (IR) spectroscopy probes the vibrational modes of this compound compounds, providing valuable information about their molecular structure, bonding, and the local environment of the manganese center. In complex manganese carbonyl bromides like Mn(CO)₅Br, IR spectroscopy is used to study the carbonyl stretching vibrational modes. researchgate.net These studies, often combined with quantum chemistry computations, reveal how factors like the central metal and solvent affect bond order, force constants, and intramolecular vibrational redistribution (IVR). researchgate.net

In simpler organic-inorganic hybrids, IR and Raman spectroscopy can identify the vibrational modes associated with the [MnBr₄]²⁻ tetrahedron. mdpi.com For instance, in (TBA)₂MnBr₄, Raman modes at low wavenumbers (<400 cm⁻¹) are assigned to the vibrations of the [MnBr₄]²⁻ unit, while vibrations at higher wavenumbers correspond to the organic cation. mdpi.com

A particularly advanced application of IR spectroscopy is in the field of quantum computing. The manganese carbonyl complex, manganese pentacarbonyl bromide (MnBr(CO)₅), has been theoretically investigated as a candidate for a molecular qubit system. aip.org The concept involves encoding qubit states in the vibrational normal modes of the molecule. aip.org The IR spectrum of MnBr(CO)₅ shows distinct peaks in the mid-IR range corresponding to symmetric and asymmetric C-O stretching vibrations, which could be manipulated with shaped femtosecond laser pulses to perform quantum gate operations. aip.org

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying this compound compounds containing unpaired electrons. It provides detailed information about the electronic structure and magnetic properties of the paramagnetic manganese centers (e.g., Mn²⁺, Mn⁴⁺, Mn⁵⁺). aps.org

In the study of this compound complexes, EPR can confirm the oxidation state of manganese and characterize its coordination environment. For example, a binuclear manganese complex synthesized from manganese(II) bromide was found to be EPR silent at room temperature, which, along with X-ray data, provided insights into its structure. mdpi.com The intrinsic magnetism of materials like monolayer this compound (MnBr₂) is driven by the five unpaired electrons in the 3d orbital of the manganese atom, a property that can be investigated through simulations and potentially confirmed with EPR. researchgate.net

EPR spectroscopy is highly sensitive to the symmetry of the metal ion site. Studies on various manganese-doped crystals have used EPR to identify Mn ions in different oxidation states and coordination geometries, such as tetrahedral Mn⁵⁺ and Mn⁴⁺ centers, by analyzing the spin-Hamiltonian parameters (g-values and hyperfine coupling constants A). aps.org This technique is fundamental for characterizing the magnetic properties of manganese-containing materials. acs.org

Infrared (IR) Spectroscopy for Vibrational Modes and Molecular Qubit Systems

Structural Elucidation Methods

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties of this compound compounds. X-ray diffraction is the definitive method for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the molecular and crystal structure of this compound compounds. It provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.

SCXRD studies have been instrumental in correlating the photoluminescent properties of manganese bromides with their structures. For example, SCXRD analysis of (C₄₀H₃₈P₂)MnBr₄ confirmed that the structure consists of isolated [MnBr₄]²⁻ tetrahedra ionically bonded to organic cations, forming a zero-dimensional (0D) structure. researchgate.net This isolation is key to its efficient luminescence. researchgate.net In another case, SCXRD revealed the structure of a binuclear manganese complex, showing two distinct manganese centers with different coordination geometries and an Mn···Mn internuclear distance of 3.2818(7) Å, indicating no direct metal-metal bond. mdpi.com

The technique has been used to characterize a wide range of this compound compounds, from organic-inorganic hybrids to boracites. researchgate.netunige.ch The data obtained, such as the space group and unit cell parameters, are fundamental for understanding the material's symmetry and for simulating other properties.

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| (C₄₀H₃₈P₂)MnBr₄ | Monoclinic | P2₁/c | Isolated [MnBr₄]²⁻ tetrahedra in a 0D structure. researchgate.net | researchgate.net |

| Binuclear Mn complex (1) | Triclinic | Pī | Two Mn centers with different N,O-ligand coordination. mdpi.com | mdpi.com |

| Mn Br boracite (B1171710) (Mn₃B₇O₁₃Br) | Cubic | F4̅3c | Structure refined at a high temperature of 580 K. unige.ch | unige.ch |

Powder X-ray Diffraction (PXRD) for Phase Identification and Structural Confirmation

Powder X-ray Diffraction (PXRD) is an essential technique for confirming the crystalline phase and purity of this compound compounds. By comparing the experimental diffraction pattern with simulated patterns derived from single-crystal X-ray diffraction (SCXRD) data, researchers can verify the successful synthesis of the target material. mdpi.com

For instance, the PXRD pattern of (TBA)₂MnBr₄ (TBA⁺ = tetrabutylammonium (B224687) cation) has been shown to correspond well with simulation patterns from SCXRD, confirming the powder sample is consistent with the single crystal sample. mdpi.com The absence of additional diffraction peaks in the PXRD pattern of (TBA)₂MnBr₄ indicates the successful synthesis of a pure compound free of impurities. mdpi.com Similarly, the good agreement between simulated and experimental PXRD patterns for DCPPOMnBr crystals suggests the phase purity of the prepared material. acs.org

PXRD is also used to identify the crystal structure and space group. For example, Cs₃MnBr₅ was identified as having a tetragonal structure (I4/mcm), while CsMnBr₃ was found to have a hexagonal structure (P63/mmc) based on their respective PXRD data. mdpi.com In another study, the compound [NH₃(CH₂)₇(NH₃)]MnBr₄ was found to crystallize in the triclinic system with the space group P-1. x-mol.net

Furthermore, temperature-dependent PXRD can be employed to investigate phase transitions. Studies on DCPPOMnBr showed negligible changes in the PXRD patterns between 100–300 K, indicating the absence of a phase transition within this range. acs.org

Interactive Data Table: PXRD Data for Various this compound Compounds

| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Reference |

| (TBA)₂MnBr₄ | Orthorhombic | P2₁2₁2₁ | Not specified | mdpi.com |

| Cs₃MnBr₅ | Tetragonal | I4/mcm | 21.8°, 22.9°, 26.3°, 27.0°, 29.5°, 42.1° | mdpi.com |

| CsMnBr₃ | Hexagonal | P63/mmc | 13.4°, 23.4°, 27.0°, 30.4°, 47.7° | mdpi.com |

| DCPPOMnBr | Monoclinic | P2₁/c | Not specified | acs.org |

| [NH₃(CH₂)₇(NH₃)]MnBr₄ | Triclinic | P-1 | Not specified | x-mol.net |

Scanning Electron Microscopy (SEM) for Morphology and Compositional Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and determining the elemental composition of this compound compounds.

SEM images have revealed diverse morphologies for different this compound compounds. For example, Cs₃MnBr₅ was observed as rod-like crystals approximately 1μm in diameter and 10 μm in length, while CsMnBr₃ appeared as spherical particles with average sizes of 500 nm. mdpi.com The film of (TMPEA)₂MnBr₄ deposited on a glass substrate was shown to be relatively uniform and composed of particles several micrometers in size. rsc.org In another instance, SEM analysis of manganese-doped zinc oxide nanoparticles capped with cetyltrimethylammonium bromide (CTAB) showed a spherical morphology. tandfonline.com

In conjunction with Energy Dispersive X-ray Spectroscopy (EDS), SEM provides elemental analysis, confirming the presence and distribution of constituent elements. In (TBA)₂MnBr₄ powder samples, elemental mapping verified the uniform distribution of manganese (Mn) and bromine (Br). mdpi.com The atomic ratio of Mn to Br was found to be approximately 1:4, consistent with the theoretical composition. mdpi.com Similarly, EDS analysis of Cs₃MnBr₅ confirmed the presence of Cesium (Cs), Mn, and Br. mdpi.com For CTAB-capped Mn-ZnO nanoparticles, EDS revealed the presence of Mn, Zinc (Zn), Oxygen (O), Carbon (C), and Bromine (Br). tandfonline.com

Interactive Data Table: Morphological and Compositional Data from SEM/EDS

| Compound | Morphology | Particle Size | Elemental Composition Confirmed by EDS | Reference |

| (TBA)₂MnBr₄ | Micro-crystals | ~200 μm | Mn, Br (Uniform distribution) | mdpi.com |

| Cs₃MnBr₅ | Rod-like crystals | 1μm diameter, 10 μm length | Cs, Mn, Br | mdpi.com |

| CsMnBr₃ | Spherical | ~500 nm | Not specified | mdpi.com |

| (TMPEA)₂MnBr₄ | Uniform film of particles | Several micrometers | Not specified | rsc.org |

| CTAB/Mn-ZnO NPs | Spherical | Not specified | Mn, Zn, O, C, Br | tandfonline.com |

Thermal Analysis Techniques

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability and phase transition behavior of this compound compounds.

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

For instance, TGA of (TBA)₂MnBr₄ showed an initial decomposition temperature of about 220 °C, indicating high thermal stability. mdpi.com Similarly, both Cs₃MnBr₅ and CsMnBr₃ were found to be thermally stable up to 425 °C. mdpi.com The DCPPOMnBr crystals exhibited even higher thermal stability, with a 5% weight loss temperature of 394 °C under a nitrogen atmosphere. acs.org

TGA has also been used to analyze the decomposition of tetraalkylphosphonium tetrabromidomanganates(II). rsc.org For example, [P₄₄₄₄]₂[MnBr₄] showed a two-step decomposition, with the first step at 391 °C corresponding to the loss of two [P₄₄₄₄]Br units. rsc.org

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the identification of phase transitions. setaramsolutions.com

DSC analysis of (R-/S-PEA)₂MnBr₄ revealed an endothermic peak near 139 °C, corresponding to the melting point of both its green-emissive crystalline and red-emissive amorphous states. acs.org For the compound DCPPOMnBr, a sharp endothermic peak was observed at 246.5 °C, indicating its melting point. acs.org

DSC is also instrumental in detecting reversible structural phase transitions. semanticscholar.org For example, the compound [NH₃(CH₂)₇(NH₃)]MnBr₄ was found to have five distinct phase transitions. x-mol.net In another study, DSC measurements of [Me₃NVinyl]₂[MnBr₄] indicated a reversible phase transition. semanticscholar.org The thermal decomposition of compounds with tetrahalogenomanganates(II) anions has also been studied using DSC. researchgate.net

Interactive Data Table: Thermal Analysis Data for this compound Compounds

| Compound | TGA Decomposition Temp. (°C) | DSC Phase Transition Temp. (°C) | Reference |

| (TBA)₂MnBr₄ | ~220 | Not specified | mdpi.com |

| Cs₃MnBr₅ | >425 | Not specified | mdpi.com |

| CsMnBr₃ | >425 | Not specified | mdpi.com |

| DCPPOMnBr | 394 (5% weight loss) | 246.5 (Melting point) | acs.org |

| [P₄₄₄₄]₂[MnBr₄] | 391 (First step) | 68.4 (Melting point), 22.0 (Mesophase transition) | rsc.org |

| (R-/S-PEA)₂MnBr₄ | Not specified | ~139 (Melting point) | acs.org |

| [NH₃(CH₂)₇(NH₃)]MnBr₄ | Not specified | Multiple transitions identified | x-mol.net |

Electronic and Magnetic Properties of Manganese Bromide Systems

Electronic Structure and Band Theory Analysis

The electronic structure of manganese bromide, particularly in its two-dimensional (2D) monolayer and bulk forms, dictates its fundamental electronic and optical properties.

Band Structures and Projected Density of States in Monolayer and Bulk Forms

Ab initio simulations based on density functional theory (DFT) have been employed to investigate the electronic properties of both monolayer and bulk MnBr₂. acs.orgnih.govnih.gov The analysis of the band structure and projected density of states (PDOS) reveals that MnBr₂ is a magnetic semiconductor. nih.gov

The band structures for both forms exhibit similar patterns. nih.gov The primary contributions to the electronic states near the Fermi level originate from the manganese (Mn) 3d orbitals and the bromine (Br) 4p orbitals, indicating a significant d-p orbital hybridization. acs.orgnih.gov This hybridization is crucial in determining the electronic and magnetic characteristics of the material. nih.gov The PDOS calculations confirm these findings, showing that the valence and conduction band edges are dominated by the localized, half-filled d-orbitals of manganese. nih.gov

Direct vs. Indirect Band Gaps in 2D this compound Materials

The nature of the band gap, whether direct or indirect, is a critical parameter for optoelectronic applications. In the case of MnBr₂, there are distinct differences between its bulk and monolayer forms, as well as between its spin channels.

For bulk MnBr₂, a direct band gap of 3.88 eV is observed at the Γ point in the spin-up channel. acs.orgnih.gov In contrast, the spin-down channel exhibits an indirect band gap of 4.75 eV between the Γ and M points. acs.orgnih.gov

| Material Form | Spin Channel | Band Gap Type | Band Gap (eV) | Reference |

|---|---|---|---|---|

| Bulk MnBr₂ | Spin-up | Direct (at Γ point) | 3.88 | acs.orgnih.gov |

| Bulk MnBr₂ | Spin-down | Indirect (Γ-M) | 4.75 | acs.orgnih.gov |

| Monolayer MnBr₂ | Spin-up | Direct (at Γ point) | 3.98 | acs.orgnih.gov |

| Monolayer MnBr₂ | Spin-down | Indirect | 4.83 | acs.orgnih.gov |

| Monolayer MnBr₂ | Overall | Indirect | 3.95 | acs.orgnih.gov |

| Monolayer MnBr₂ (HSE06) | Overall | Indirect (VBM at Γ, CBM at K) | 4.21 | aip.org |

Localized Electronic States and d-d Transitions of Manganese(II)

The optical properties of manganese(II) bromide systems are largely governed by localized electronic transitions within the manganese(II) ions. nih.govmdpi.com The Mn²⁺ ion has a d⁵ electronic configuration, and the electronic transitions between these d-orbitals, known as d-d transitions, are responsible for the characteristic luminescence of these materials. nih.govmdpi.com

These d-d transitions are typically spin and parity forbidden. nih.gov However, in manganese halides, these selection rules can be relaxed due to exchange coupling and spin-orbit coupling, particularly in antiferromagnetic materials. nih.gov The coordination geometry of the Mn²⁺ ion plays a crucial role in determining the energy of these transitions and, consequently, the color of the emitted light. nih.gov For instance, tetrahedrally coordinated Mn²⁺ often results in green emission, while octahedrally coordinated Mn²⁺ typically leads to red emission. nih.gov

In hybrid organic-inorganic this compound compounds, such as (TBA)₂MnBr₄, the electronic states are highly localized, as indicated by flat band edges in the calculated band structure. mdpi.com This localization confines the photogenerated excitons within the [MnBr₄]²⁻ tetrahedra, leading to efficient photoluminescence from the ⁴T₁(G) → ⁶A₁(S) d-d transition of the Mn²⁺ ion. mdpi.comresearchgate.net

Intrinsic Magnetism and Magnetic Ordering

The magnetic properties of this compound are a direct consequence of the electronic structure of the manganese atoms and their interactions within the crystal lattice.

Origin of Magnetism from Incomplete 3d Orbitals of Manganese

The intrinsic magnetism in this compound originates from the incomplete 3d orbitals of the manganese atoms. acs.orgnih.govnih.gov According to electronic configuration rules, the Mn atom has five electrons in its 3d orbital. acs.orgnih.gov This incomplete filling of the d-shell results in a non-zero intrinsic angular momentum, which gives rise to the material's magnetism. acs.orgnih.gov

Spin-polarized calculations and Mulliken charge analysis confirm that the manganese atom is the primary contributor to the material's intrinsic magnetism. acs.orgnih.gov In both bulk and monolayer forms, the Mn atom exhibits a significant magnetic moment of approximately 5.0 μB, while the bromine atom is non-magnetic. acs.orgnih.govaip.org

Ferromagnetic (FM) vs. Antiferromagnetic (AFM) Configurations

In this compound systems, the magnetic moments of the manganese atoms can align in different configurations, primarily ferromagnetic (FM), where the magnetic moments are parallel, or antiferromagnetic (AFM), where they are antiparallel.

Theoretical simulations have shown that the antiferromagnetic configuration is energetically more stable than the ferromagnetic configuration for both bulk and monolayer MnBr₂. acs.orgnih.govnih.gov This finding is supported by experimental evidence from neutron diffraction, which has confirmed the antiferromagnetic arrangement in MnBr₂ monolayers. nih.gov The system achieves its lowest energy state when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer plane. acs.orgnih.govnih.gov

Atomic Magnetic Moments (e.g., Mulliken Charge Analysis)

The intrinsic magnetism of this compound (MnBr₂) originates from the manganese atoms. nih.govresearcher.lifeacs.org Theoretical analyses, such as Mulliken charge analysis, have been employed to compute the magnetic moments for each atom within the MnBr₂ structure. nih.gov Spin-polarized calculations reveal that in both bulk and monolayer forms of MnBr₂, the manganese (Mn) atom possesses a significant magnetic moment of 5.0 µB. nih.gov In contrast, the bromine (Br) atom exhibits zero magnetism, classifying it as nonmagnetic. nih.gov This confirms that the primary contributor to the material's inherent magnetism is the Mn atom, a finding attributed to the incomplete 3d orbital of manganese, which contains five electrons. nih.govresearcher.lifeacs.org

Studies on manganese-doped cesium lead chloride (CsPbCl₃) have also utilized Mulliken population analysis to understand the spin moments, providing insights into the magnetic properties of manganese in different halide environments.

The introduction of manganese vacancies can alter the atomic magnetic moments. In a Mn₃Br₈ monolayer, created by inducing a 1/4 population of Mn vacancies in a MnBr₂ monolayer, the atomic magnetic moment for the Mn atom is calculated to be 13/3 µB. researchgate.net

Exchange Interactions and Heisenberg Model

The magnetic ordering in this compound is governed by exchange interactions between the magnetic Mn atoms. The Heisenberg model is frequently used to describe these interactions. acs.orgexlibrisgroup.comu-cergy.fr Both theoretical and experimental studies have confirmed that the antiferromagnetic (AFM) configuration is the most stable magnetic ordering for MnBr₂ in both its bulk and monolayer forms. nih.govacs.org This is evidenced by the more negative total energy calculated for the AFM configurations compared to the ferromagnetic (FM) ones. acs.org

The exchange interactions in MnBr₂ are complex and involve both direct exchange and superexchange mechanisms. nih.govaip.orgaip.org

Direct Exchange (J₁): This occurs through the direct overlap of the wave functions of two neighboring Mn atoms. nih.gov

Superexchange (J₂): This interaction is mediated by the intervening non-magnetic Br atoms, involving the overlap of Mn and Br orbitals. nih.gov

Calculations have shown that for two-dimensional and three-dimensional forms of MnBr₂, the isotropic exchange interactions result in antiferromagnetic direct exchange and superexchange interactions, respectively. nih.gov The strength of these exchange interactions typically diminishes as the distance between the atoms increases. nih.gov The exchange parameters (J), which indicate the strength and nature of the interactions (positive for ferromagnetic, negative for antiferromagnetic), can be calculated using methods like the magnetic force theorem. nih.govacs.org

In the context of the J₁-J₂-Jc Heisenberg model for stacked square lattices, J₁ and J₂ represent the nearest-neighbor and next-nearest-neighbor intraplane interactions, while Jc is the nearest-neighbor interplane interaction. u-cergy.fr Analysis of hydrated forms of this compound, such as MnBr₂·2H₂O and MnBr₂·H₂O, and their deuterated counterparts, also reveals net antiferromagnetic exchange, with the Heisenberg model being used to fit the magnetic susceptibility data and determine the primary and secondary exchange interactions. exlibrisgroup.com

Effect of Manganese Vacancy on Magnetic Properties

The introduction of manganese vacancies into the this compound lattice can significantly alter its magnetic properties. One notable example is the creation of a Mn₃Br₈ monolayer, which is formed by inducing a one-quarter population of Mn vacancies in a MnBr₂ monolayer. researchgate.net

This defective configuration is designed to change the coordination structure of the Mn-d⁵ ions and has been shown to induce a transition to a ferromagnetic (FM) state. researchgate.net Calculations indicate that the Mn₃Br₈ monolayer is a ferromagnetic half-metal with a Curie temperature of approximately 130 K. researchgate.net Furthermore, this vacancy-induced structure exhibits a large magnetic anisotropy energy (MAE) of -2.33 meV per formula unit. researchgate.net

The magnetic properties of the Mn₃Br₈ monolayer are also sensitive to strain. Under a small biaxial strain, it maintains its ferromagnetic nature. researchgate.net For instance, applying a 5% compressive strain can increase the Curie temperature to 160 K. researchgate.net This demonstrates that creating manganese vacancies is a viable method to engineer ferromagnetism and enhance the magnetic anisotropy in two-dimensional materials derived from MnBr₂. researchgate.net

Magnetic Anisotropy Energy (MAE) in this compound Systems

Magnetic Anisotropy Energy (MAE) is a critical parameter that determines the thermal stability of the magnetic state in a material, making it highly relevant for applications in spintronics and data storage. nih.govacs.org A higher MAE implies that more energy is needed to reorient the spin, leading to greater thermal stability. nih.govacs.org

For this compound (MnBr₂), calculations have shown that the system is most stable when the magnetic moments of the manganese atoms are aligned perpendicular to the monolayer supercell plane, along the z-axis, in both bulk and monolayer forms. nih.govacs.orgresearchgate.net This indicates a preferred orientation for the magnetization.

The calculated MAE values for MnBr₂ are significant. For the monolayer form, the MAE is 6.8 µeV/Mn, and for the bulk form, it is 11.7 µeV/Mn. nih.govacs.org These values are notably higher than those of widely used spintronic materials like bulk iron (Fe) (1.4 µeV/Fe) and nickel (Ni) (2.7 µeV/Ni), suggesting that MnBr₂ could offer superior thermal stability for spintronic devices. nih.gov

The introduction of manganese vacancies, as seen in the Mn₃Br₈ monolayer, can also lead to a large MAE of -2.33 meV per formula unit. researchgate.net Furthermore, the MAE in these defective structures can be influenced by factors such as biaxial strain and carrier doping. researchgate.net

Computational and Theoretical Studies

Density Functional Theory (DFT) Simulations and Ab Initio Calculations

Density Functional Theory (DFT) and other ab initio methods are powerful computational tools used to investigate the electronic and magnetic properties of this compound systems from first principles. nih.govacs.orgacs.orgaip.orgresearchgate.net These simulations have been instrumental in understanding the intrinsic magnetic behavior of MnBr₂. researcher.lifeacs.orgacs.orgresearchgate.net

Through DFT calculations, researchers have been able to compute fundamental properties such as:

Lattice parameters: The optimized geometric structure and lattice constants for both bulk and monolayer MnBr₂ have been determined. nih.govacs.org

Electronic band structure and density of states (DOS): These calculations reveal that MnBr₂ is a magnetic semiconductor. nih.govacs.org The projected density of states (PDOS) analysis shows that the primary contributions near the Fermi level come from the Mn-3d and Br-4p orbitals, indicating d-p orbital hybridization. acs.org

Magnetic ordering: DFT simulations have consistently shown that the antiferromagnetic configuration of MnBr₂ is energetically more stable than the ferromagnetic one. nih.govacs.orgresearchgate.net

DFT has also been applied to study more complex systems, such as organic-inorganic hybrid compounds of this compound like (TBA)₂MnBr₄ and [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄. mdpi.comrsc.org In these cases, DFT calculations have been used to understand their photoluminescence mechanisms and electronic structures, confirming that the narrow green emission observed is due to the highly localized electronic states of the valence and conduction bands. mdpi.comrsc.org

Generalized Gradient Approximation (GGA) and Pseudopotentials in DFT

Within the framework of Density Functional Theory (DFT), the choice of the exchange-correlation functional is crucial for obtaining accurate results. For this compound, the Generalized Gradient Approximation (GGA), specifically the Perdew–Burke–Ernzerhof (PBE) functional, has been widely used to treat the exchange-correlation energy. nih.govacs.org

In conjunction with GGA, pseudopotentials are employed to simplify the calculations by replacing the core electrons and the strong Coulomb potential of the nucleus with a weaker effective potential. This approach significantly reduces the computational cost without sacrificing accuracy for the valence electron properties.

Several types of pseudopotentials have been utilized in the study of this compound:

Troullier–Martins pseudopotentials: These have been used along with a double-ζ polarized (DZP) basis set in simulations of MnBr₂. nih.govacs.org

Norm-conserving pseudopotentials: Highly accurate norm-conserving pseudopotentials that include full relativistic corrections, such as spin-orbit coupling, have also been employed. These can be sourced from databases like PseudoDojo. acs.org

GBRV pseudopotentials: This is another library of highly accurate and computationally inexpensive pseudopotentials designed for high-throughput DFT calculations. rutgers.edu

The selection of the basis set is also important. A double-ζ polarized (DZP) basis set has been commonly used for MnBr₂ calculations. nih.govacs.org The combination of GGA-PBE with appropriate pseudopotentials and basis sets has proven effective in modeling the structural and magnetic properties of this compound systems. nih.govacs.org

Monte Carlo Simulations for Critical Temperatures in 2D Magnetic Materials

The determination of the critical temperature, the point at which a material undergoes a phase transition from a magnetically ordered state to a paramagnetic state, is crucial for understanding the potential applications of magnetic materials. For two-dimensional (2D) materials, theoretical models and computational simulations are invaluable tools for predicting these temperatures. Monte Carlo (MC) simulations, in particular, have become a standard method for this purpose. aip.orgarxiv.org

The foundation of this approach often lies in combining first-principles calculations, such as those based on Density Functional Theory (DFT), with a model Hamiltonian. rsc.orgrsc.org DFT is first used to determine key parameters of the magnetic system, like the exchange coupling constants and the magnetic anisotropy energy. These parameters are then used in a classical Heisenberg or Ising model Hamiltonian, which describes the magnetic interactions within the material. rsc.orgrsc.org The inclusion of magnetic anisotropy is essential, as it counteracts the strong thermal fluctuations that would otherwise prevent long-range magnetic order in 2D isotropic systems at finite temperatures, a principle established by the Mermin-Wagner theorem. rsc.orgresearchgate.net

Statistical Monte Carlo simulations are then performed based on this model. rsc.org By simulating the behavior of atomic spins over a range of temperatures, the thermal dependence of magnetic properties can be accurately mapped. The critical temperature, known as the Curie temperature (TC) for ferromagnetic materials or the Néel temperature (TN) for antiferromagnetic materials, is typically identified by observing a sharp peak in the calculated magnetic susceptibility or specific heat as a function of temperature. aps.org

For monolayer this compound (MnBr2), first-principles calculations have established that its magnetic ground state is antiferromagnetic (AFM). rsc.orgresearchgate.net This magnetic ordering in 2D manganese dihalides arises from a complex competition between direct antiferromagnetic exchange between the d-orbitals of nearest-neighbor manganese atoms and a ferromagnetic superexchange interaction mediated by the p-orbitals of the halogen atoms. rsc.orgrsc.org

A systematic study by Kulish and Huang utilized this combined DFT and MC simulation approach to investigate a novel class of 2D metal dihalides, including MnBr2. Their work confirmed the antiferromagnetic ground state for monolayer MnBr2 and calculated its Néel temperature. rsc.org The results are summarized in the table below.

| Material | Magnetic Ground State | Calculated Néel Temperature (T_N) [K] |

|---|---|---|

| Monolayer MnBr_2 | Antiferromagnetic (AFM) | 81 |

The calculated Néel temperatures for the manganese dihalide series (MnX2) were found to decrease from chloride to bromide to iodide. rsc.org This tunability and the confirmation of a stable magnetic order in 2D MnBr2 underscore its potential for applications in developing spintronic nanodevices. rsc.org

Reactivity, Reaction Mechanisms, and Catalytic Activities of Manganese Bromide

Catalysis in Organic Reactions

Manganese bromide serves as an important precursor and catalyst in numerous organic reactions, valued for being an inexpensive and environmentally benign alternative to precious metals. wikipedia.org

Manganese(II) bromide is a versatile inorganic compound employed widely in the chemical and research sectors. chemiis.com It functions as a crucial reagent for synthesizing other manganese-based catalysts and is used in the production of various specialty chemicals. chemimpex.com As a catalyst, MnBr₂ facilitates several organic reactions, helping to accelerate reaction rates without being consumed in the process. chemiis.comchemimpex.com Its utility extends to its role as a precursor for creating bromine-containing pharmaceutical intermediates. chemiis.com Furthermore, many organomanganese complexes, which have broad applications, are derived from manganese halides like MnBr₂. wikipedia.org

This compound is utilized as a catalyst for the bromination of aromatic compounds. chemiis.com While direct bromination with molecular bromine can lead to multiple substitutions, using catalytic systems allows for more controlled and regioselective reactions. researchgate.net In one studied mechanism, a high-valent manganese(IV) porphyrin complex was shown to halogenate toluene. rsc.org When the bromide ion (Br⁻) was used, the reaction selectively produced brominated products in the aromatic ring, mimicking the behavior of enzymes like chloroperoxidase. rsc.org

Manganese(II) bromide is a key starting material for the synthesis of various organomanganese compounds. chemiis.com Organomanganese halides (RMnBr) can be prepared through the alkylation of MnBr₂ using organolithium or organomagnesium reagents. wikipedia.org Another important organomanganese compound, bromopentacarbonylmanganese(I) (Mn(CO)₅Br), is synthesized from dimanganese decacarbonyl (Mn₂(CO)₁₀) via bromination. wikipedia.org This compound, in turn, is a precursor for creating alkyl, aryl, and acyl manganese derivatives. wikipedia.org

Additionally, arylmanganese bromides can be prepared directly through the oxidative addition of highly reactive Rieke manganese to aryl bromides under mild conditions. tandfonline.com The resulting organomanganese reagents are effective in coupling reactions, for instance, with acid chlorides to produce ketones. tandfonline.com

Manganese pentacarbonyl bromide (Mn(CO)₅Br) has been successfully employed as a regeneration catalyst in the biomimetic asymmetric reduction of imines. dicp.ac.cnnih.govacs.org This process mimics natural enzymatic systems that use the cofactor NAD(P)H. In this reaction, Mn(CO)₅Br facilitates the regeneration of the NAD(P)H model in the presence of a chiral phosphoric acid as a transfer catalyst. dicp.ac.cnacs.org This method has proven effective for the reduction of various imines, including benzoxazinones, quinoxalinones, and benzoxazines, to produce chiral amines with high yields and excellent enantioselectivities. dicp.ac.cnnih.govacs.org The protocol shows a broad substrate scope and good functional group tolerance. acs.org

A gram-scale application of this method demonstrated its synthetic efficacy, yielding the desired chiral product without any loss of activity or enantioselectivity. acs.org

| Reaction | Catalyst System | Substrates | Products | Key Findings |

| Biomimetic Asymmetric Reduction | Mn(CO)₅Br, Chiral Phosphoric Acid, H₂ | Imines (Benzoxazinones, Quinoxalinones) | Chiral Amines | High yields and enantioselectivities (76-92% ee). dicp.ac.cnacs.org |

Manganese catalysts, including those derived from this compound, are effective in mediating C-H activation and subsequent functionalization, such as halogenation and alkenylation. unl.ptresearchgate.net Manganese pentacarbonyl bromide (Mn(CO)₅Br) has been used to catalyze the ortho-selective C-H deuteration of aromatic aldehydes using D₂O as the deuterium (B1214612) source. rsc.org This reaction proceeds through the transient in-situ formation of an imine directing group with a catalytic amount of an amine. rsc.org

In other C-H functionalization reactions, MnBr(CO)₅ has been used in the C-H alkenylation of indoles with alkynes. researchgate.net While direct C-H halogenation using this compound itself is less common, manganese porphyrin systems have been developed that can catalytically convert aliphatic C-H bonds to C-Cl or C-F bonds. nih.gov These reactions proceed via a proposed high-valent manganese-halogen intermediate. nih.gov The understanding of these mechanisms stems from earlier observations that chlorination and bromination were side products in C-H oxidation reactions using manganese porphyrin catalysts. unl.pt

| Reaction Type | Catalyst | Substrate Example | Reagent/Directing Group | Outcome |

| C-H Deuteration | Mn(CO)₅Br | p-Anisaldehyde | D₂O / Catalytic Amine | Ortho-selective deuteration. rsc.org |

| C-H Alkenylation | MnBr(CO)₅ | Indoles | Alkynes / NaOAc | Synthesis of 1,3-enynes. researchgate.net |

| C-H Halogenation | Manganese Porphyrins | Alkanes (e.g., Norcarane) | NaOCl / Fluoride Salts | Selective C-H chlorination and fluorination. nih.gov |

Biomimetic Asymmetric Reduction using Manganese Pentacarbonyl Bromide

Oxidation-Reduction (Redox) Mechanisms

The redox chemistry of manganese is central to its catalytic activity, with accessible oxidation states ranging from -3 to +7. researchgate.net this compound and its derivatives participate in various oxidation-reduction mechanisms, often involving electron transfer and the formation of reactive intermediates.

In certain oxidation processes, the bromide ion itself acts as a catalyst. For example, during the oxidation of Mn(II) by chlorine in aqueous solutions, the presence of bromide enhances the reaction rate. acs.orgresearchgate.net Bromide is oxidized by chlorine to form reactive bromine species (like HOBr, BrCl), which then more rapidly oxidize Mn(II). acs.orgresearchgate.net In this cycle, bromide is regenerated and acts as a catalyst.

In the catalytic oxidation of p-xylene (B151628), a redox cascade involves both cobalt and manganese. rsc.org Theoretical studies suggest that the electron transfer between the bromide ion and the oxidized Mn(III) catalyst proceeds through an outer-sphere mechanism, meaning the bromide does not enter the inner coordination sphere of the manganese ion during the electron transfer. rsc.org

Another redox process occurs in the oxidation of 3-aminotoluene in the presence of a this compound catalyst, where the reaction is believed to proceed through a non-chain, ion-radical mechanism involving the generation of a this compound radical. bibliotekanauki.pl Furthermore, studies on manganese porphyrin complexes have detailed the reversible oxygen atom transfer between a bromide ion and an oxo-Mn(V) species. nih.gov This equilibrium allowed for the determination of the redox potentials for the oxo-Mn(V)/Mn(III) couple. nih.gov

Research has also shown that manganese oxides (specifically δ-MnO₂) can oxidize bromide ions, which results in the reductive dissolution of the manganese oxide (Mn(IV) being reduced to soluble Mn(II)) and the formation of reactive bromine species. This process is significantly enhanced in frozen solutions. acs.org

Oxidation of Manganese(II) by Halogen Species (Chlorine, Bromine)

The oxidation of dissolved manganese(II) (Mn(II)) is a critical process in various chemical and environmental systems. While oxidation by chlorine is relatively slow, the presence of bromide significantly enhances the reaction rate. nih.govnih.gov This enhancement is due to the formation of more reactive bromine species when chlorine oxidizes bromide. nih.govnih.gov In waters containing bromide, bromide itself is recycled during the oxidation of Mn(II) by chlorine, effectively acting as a catalyst. nih.govereztech.com For instance, with a chlorine concentration of 1 mg/L, a bromide level as low as 10 μg/L is sufficient for the oxidation by reactive bromine species to become the dominant pathway for Mn(II) transformation. nih.govereztech.com

The oxidation of Mn(II) by bromine is recognized as an autocatalytic reaction. wikipedia.org While the direct oxidation of Mn(II) by bromine is slow, the process is significantly accelerated by the formation of manganese oxide solid products. wikipedia.org Reactive halogen radicals, such as those from bromide (Br• and Br₂•⁻), have also been shown to promote the oxidation of Mn(II), leading to the formation of manganese oxide nanosheets. wikipedia.org Studies have indicated that bromide radicals are more effective at oxidizing Mn(II) than chloride radicals. wikipedia.org

Autocatalytic Processes in Mn(II) Oxidation

The chemical oxidation of Mn(II) is characterized by an autocatalytic mechanism, meaning the product of the reaction catalyzes the reaction itself. nih.govnih.govwikipedia.org This process involves both homogeneous (in solution) and heterogeneous (on a surface) pathways, with the heterogeneous process being the primary driver of Mn(II) oxidation. nih.govnih.govereztech.com The reaction typically shows an initial slow phase, or lag stage, followed by a more rapid stage of oxidation. nih.gov

The autocatalytic cycle proceeds as follows:

Initial Oxidation: A slow, direct oxidation of dissolved Mn(II) by an oxidant (like chlorine or bromine) forms initial manganese oxide (MnOx) particles. wikipedia.orgnih.gov

Adsorption: Additional Mn(II) ions from the solution adsorb onto the surface of these newly formed MnOx solids. wikipedia.orgnih.gov

Surface-Catalyzed Oxidation: The adsorbed Mn(II) is then rapidly oxidized on the solid surface. nih.gov This surface-catalyzed pathway is significantly faster than the initial homogeneous oxidation. nih.gov

Role of Reactive Bromine Species (HOBr, BrCl, Br₂O) in Oxidation Kinetics

In systems where both chlorine and bromide are present, chlorine oxidizes bromide to form several reactive bromine species, including hypobromous acid (HOBr), bromine monochloride (BrCl), and dibromine monoxide (Br₂O). nih.govnih.gov These species are highly effective oxidants for Mn(II) and can significantly accelerate its removal compared to chlorine alone. nih.govnih.gov

The reactivity of these bromine species is not uniform. Research indicates that BrCl and Br₂O can be more significant contributors to the oxidation rate of Mn(II) than HOBr. nih.govnih.govereztech.com The kinetics of the reaction are influenced by pH. For example, at circumneutral pH, the reaction kinetics for both chlorine and bromine are dominated by the adsorbed Mn(OH)₂ species. nih.govnih.govereztech.com The reaction orders with respect to the total concentration of hypobromous acid ([HOBr]tot) have been observed to increase with pH, rising from 1.33 at pH 7.8 to 1.97 at pH 8.2. nih.govnih.govereztech.com This second-order dependence at higher pH suggests a significant contribution from Br₂O in the oxidation mechanism. nih.govnih.govereztech.com

Even at very low bromide concentrations, the formation of these reactive bromine species can become the primary pathway for Mn(II) oxidation. nih.govereztech.com The relative importance of each bromine species (HOBr, BrCl, Br₂O, and others) can vary depending on conditions like pH and the concentrations of chlorine and bromide. wikipedia.orgwikipedia.org

Redox Reactions in the Presence of Acetate (B1210297) and Other Salts

In non-aqueous media such as acetic acid, manganese(II) bromide participates in complex redox reactions, often in conjunction with other metal salts like cobalt acetates. The oxidation of hydrogen bromide (HBr) to bromine by cobalt(III) acetate in acetic acid is inhibited by the presence of manganese(II) acetate, Mn(OAc)₂. wikipedia.orgfishersci.ca This inhibition occurs because Mn(II) complexes with the bromide ions, lowering their effective concentration. wikipedia.orgfishersci.ca

Kinetic studies in glacial acetic acid reveal that MnBr₂ is a principal reacting species with metal(III) acetates. wikipedia.orgwikidata.org A key step in these systems is the reaction between a metal(III) acetate and a metal(II) bromide, for instance: M(OAc)₃ + N(II)Br₂ + HOAc → M(OAc)₂ + N(III)Br₂OAc (where M, N = Mn or Co). wikipedia.org

Reaction Kinetics and Mechanistic Pathways in Specific Media

The kinetics and mechanisms of this compound reactions are highly dependent on the medium in which they occur.

Aqueous Media: In aqueous solutions, particularly those relevant to water treatment, the oxidation of Mn(II) in the presence of bromide and chlorine is a complex, autocatalytic process. nih.govnih.govereztech.com The mechanism involves both homogeneous and heterogeneous steps. nih.govereztech.com The kinetics are dominated by the adsorption of Mn(II) species onto the surface of manganese oxide particles, followed by surface-catalyzed oxidation. nih.govnih.gov The presence of bromide introduces a catalytic cycle where bromide is oxidized by chlorine to form highly reactive bromine species (HOBr, BrCl, Br₂O). nih.govwikipedia.org These species then become the primary oxidants for Mn(II). nih.gov The reaction rates and the dominant bromine species are strongly pH-dependent. nih.govnih.govwikipedia.org

Acetic Acid Media: In glacial acetic acid, the reactivity of this compound is part of a different mechanistic landscape, often linked to catalytic cycles for industrial oxidations. wikipedia.orgwikidata.org Kinetic studies show that MnBr₂ is a key reactant with higher-valent metal acetates like Mn(OAc)₃ and Co(OAc)₃. wikipedia.orgwikidata.org A proposed mechanism involves the formation of an N(III)Br₂OAc intermediate, which then eliminates a dibromide radical (HBr₂•). wikipedia.orgfishersci.ca This radical is a crucial intermediate in these catalytic systems. wikipedia.orgfishersci.ca The oxidation of HBr by Mn(III) in 10% aqueous acetic acid was found to be second order with respect to [HBr]. alfa-chemistry.com The reaction between Mn(II) and the dibromide radical is extremely fast, with a rate constant of approximately 1.48 × 10⁸ L mol⁻¹ s⁻¹. alfa-chemistry.com

The following table summarizes key kinetic data for reactions involving manganese and bromide species in different media.

| Reactants | Medium | Temperature (°C) | Rate Constant (k) | Notes | Reference |

|---|---|---|---|---|---|

| Mn(OAc)₃ + MnBr₂ | Glacial Acetic Acid | 20 | 0.07 L mol⁻¹ s⁻¹ | Second-order rate constant for the formation of Mn(OAc)₂ and Mn(III)Br₂OAc. | wikipedia.org |

| Mn(II) + HBr₂• | Acetic Acid | ~23 | (1.48 ± 0.04) × 10⁸ L mol⁻¹ s⁻¹ | Studied by laser photolysis. | alfa-chemistry.com |

| Mn(III) + HBr | 10% Aqueous Acetic Acid | 4.5 | (4.10 ± 0.08) × 10⁵ L² mol⁻² s⁻¹ | Reaction is second order in [HBr]. | alfa-chemistry.com |

| Mn(OAc)₃ + PhCH₂Br | Acetic Acid | 50 | 1.3 L mol⁻¹ s⁻¹ | Oxidation of benzyl (B1604629) bromide. | wikipedia.orgfishersci.ca |

Coordination Chemistry and Supramolecular Architectures Involving Manganese Bromide

Formation of Manganese(II) Bromide Coordination Complexes

Manganese(II) bromide serves as a versatile precursor for the synthesis of a wide array of coordination complexes. The high-spin d5 electronic configuration of the Mn(II) ion results in no ligand field stabilization energy, which allows for the formation of complexes with various coordination numbers and geometries. uoa.gr The nature of the ligands, the solvent system, and reaction conditions play a crucial role in determining the final structure and properties of the resulting manganese bromide coordination compounds.

Coordination Geometry and Ligand Field Effects

The coordination geometry around the manganese(II) center in its bromide complexes is highly flexible, with several geometries being commonly observed. These include distorted tetrahedral, square pyramidal, and octahedral arrangements. mdpi.commdpi.comnih.gov For instance, in a complex with a diprotonated benzimidazole (B57391) derivative, the [MnBr₄]²⁻ anion exhibits a distorted tetrahedral geometry. mdpi.com In contrast, binuclear manganese complexes can feature Mn(II) centers with different geometries within the same molecule, such as a distorted square pyramidal and a near-octahedral geometry. mdpi.com Dimeric complexes with pyridine (B92270) N-oxide derivatives often show significantly distorted octahedral geometry around the manganese atoms. nih.goviucr.org

The ligand field has a profound effect on the electronic and photoluminescent properties of Mn(II) complexes. The strength of the ligand field can tune the emission and excitation wavelengths. acs.org Generally, tetrahedral coordination environments result in a weaker ligand field, leading to green luminescence, while octahedral environments provide a stronger ligand field, resulting in red emission. rsc.orgnih.gov The nephelauxetic effect, which describes the expansion of d-orbitals upon ligation and is an indicator of the covalency of the metal-ligand bond, also plays a significant role. nih.gov In manganese(II) halide complexes, the ligand field splitting decreases from chloride to iodide, which influences the photoluminescence peak positions. acs.org

| Complex Type | Coordination Geometry of Mn(II) | Key Structural Features | Reference |

|---|---|---|---|

| [MnBr₄]²⁻ anion with diprotonated benzimidazole derivative | Distorted Tetrahedron | Mn-Br distances range from 2.481–2.539 Å. | mdpi.com |

| Binuclear manganese complex with 2-picolylamine and acenaphthenequinone (B41937) condensation products | Distorted Square Pyramidal and near-Octahedral | Two Mn atoms with different coordination geometries in one complex. | mdpi.com |

| Dimeric manganese(II) bromide with pyridine N-oxide derivatives | Distorted Octahedron | Bridging and non-bridging ligands create a distorted geometry. | nih.goviucr.org |

| [MnBr₂(dmpu)₂] (dmpu = N,N'-dimethylpropyleneurea) | Distorted Tetrahedron (solid state) | Mean Mn-Br bond distance of 2.473(3) Å. | slu.se |

Mn(II) Coordination with Crown Ethers and Other Organic Ligands

Manganese(II) bromide readily forms coordination complexes with various organic ligands, including macrocyclic ligands like crown ethers and simpler organic molecules such as pyridine N-oxide. The reaction of MnBr₂ with 18-crown-6 (B118740) can lead to the formation of several different coordination compounds, with the resulting structure being influenced by the size mismatch between the Mn²⁺ cation and the crown ether's cavity. rsc.org This mismatch can lead to diverse coordination modes, including complexes where the Mn²⁺ is coordinated to only five of the six oxygen atoms of the 18-crown-6, or the formation of multinuclear complexes with bridging bromide and crown ether ligands. rsc.orgrsc.org